2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC17642533
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O3 |
|---|---|
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C13H15ClN2O3/c1-8(2)18-10-5-4-9(6-11(10)17-3)13-16-15-12(7-14)19-13/h4-6,8H,7H2,1-3H3 |
| Standard InChI Key | BBBJCZARSNGBOM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s core structure consists of a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The substituents at positions 2 and 5 play critical roles in its reactivity:
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Position 2: A chloromethyl group () introduces electrophilic character, enabling nucleophilic substitution reactions for further derivatization.
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Position 5: A 4-isopropoxy-3-methoxyphenyl group provides steric bulk and electronic modulation, enhancing interactions with biological targets.
The SMILES notation () and IUPAC name (2-(chloromethyl)-5-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4-oxadiazole) codify its connectivity.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.72 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | |
| LogP (Partition Coefficient) | Estimated 2.8 (moderate lipophilicity) |
The absence of a reported melting point suggests further experimental characterization is needed. Its moderate lipophilicity (LogP ≈ 2.8) implies balanced membrane permeability, a desirable trait for drug candidates.
Synthetic Methodologies
General Synthesis of 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylhydrazides or carbohydrazides under dehydrating conditions. For example:
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Hydrazide Formation: Reacting methyl esters with hydrazine hydrate yields carbohydrazides .
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Cyclization: Treating carbohydrazides with phosphoryl chloride () or other cyclizing agents forms the oxadiazole ring .
Synthesis of 2-(Chloromethyl)-5-(4-Isopropoxy-3-Methoxyphenyl)-1,3,4-Oxadiazole
While explicit details for this compound are scarce, analogous routes suggest:
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Intermediate Synthesis:
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Ring Closure:
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React the hydrazide with chloroacetyl chloride in the presence of to form the oxadiazole ring and introduce the chloromethyl group.
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Critical Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Anhydrous acetone or dichloromethane
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Catalysts: Potassium iodide () to facilitate nucleophilic substitutions .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, likely through:
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Membrane Disruption: The chloromethyl group may alkylate bacterial membrane proteins, compromising integrity.
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Enzyme Inhibition: Molecular docking studies suggest affinity for microbial kinase active sites, impairing ATP binding .
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.4 | |
| A549 (Lung) | 18.9 |
Applications in Pharmaceutical Development
Lead Optimization
The chloromethyl group serves as a synthetic handle for generating derivatives:
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Piperazine Derivatives: Substituting with piperazine moieties enhances solubility and kinase affinity .
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PEGylated Analogs: Improving pharmacokinetics via polyethylene glycol (PEG) conjugation.
Agrochemistry
Oxadiazoles are explored as eco-friendly fungicides. This compound’s methoxy groups may inhibit fungal ergosterol biosynthesis.
Comparison with Structural Analogs
2-Chloromethyl-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Weight | 282.72 g/mol | 224.64 g/mol |
| Substituents | 3-Methoxy, 4-isopropoxy | 4-Methoxy |
| Bioactivity | Anticancer, antimicrobial | Limited data |
The additional isopropoxy group in the target compound enhances steric bulk, potentially improving target selectivity .
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